molecular formula C19H15N5O4S2 B2926151 Ethyl 5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 1396761-58-2

Ethyl 5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2926151
CAS RN: 1396761-58-2
M. Wt: 441.48
InChI Key: FCHUFXSLGRVSQI-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a bioactive nitrogen-containing heterocycle . It may be used in the preparation of compounds with potent fungicidal activity .


Synthesis Analysis

The successful synthesis of novel hydrazide–hydrazones was confirmed by elemental analysis and the FT-IR, 1 H NMR, and 13 C NMR spectra .


Molecular Structure Analysis

The molecular formula of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is C6H8N2O2S . The structure of the synthesized compound was confirmed using IR, 1 H NMR, C, H, N analysis, and LCMS .


Chemical Reactions Analysis

The docking study proved strong binding affinity and interaction of H-bond and the minimum binding energy of synthesized compound (-5.19 to -8.99 KJ/mol) .


Physical And Chemical Properties Analysis

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate has a density of 1.265 g/cm³ at 25 °C, a boiling point of 117°C to 118°C (15mmHg), and a refractive index of 1.504 .

Scientific Research Applications

Antimicrobial Activity

Compounds derived from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have shown significant antimicrobial activity. The synthesis of novel compounds aims to obtain substances with potent antimicrobial properties. For instance, hydrazide–hydrazone derivatives have been synthesized with satisfactory reaction efficiency and demonstrated considerable antibacterial activity against specific bacterial strains .

Antidiabetic Drug Synthesis

The thiadiazole scaffold is an important building block in the synthesis of antidiabetic drugs like glimepiride. A practical and scalable synthesis involving this scaffold has been accomplished, highlighting its significance in pharmaceutical manufacturing .

Anticancer Therapeutics

Thiadiazole derivatives are being explored as anticancer agents due to their versatility in medicinal chemistry. Despite progress in understanding cancer pathogenesis, there is a continuous need for novel and more effective anticancer therapeutics, and thiadiazole ring-containing compounds are at the forefront of this research .

Mechanism of Action

From the structure–activity relationship (SAR) of 1,3,4-thiadiazole scaffold, it was concluded that methoxy group substitution decreases the antimicrobial activity while electron-withdrawing group increases the activity .

Safety and Hazards

The safety information for Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate includes hazard statements H315 - H319 - H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The antibacterial activity of compound 14 was greater than that of the positive control, indicating that this chemical might be used in the future to prevent microbial transmission .

properties

IUPAC Name

ethyl 5-[(4-methylthiadiazole-5-carbonyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O4S2/c1-3-28-19(27)14-12-9-29-17(20-16(25)15-10(2)21-23-30-15)13(12)18(26)24(22-14)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHUFXSLGRVSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(N=NS3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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